molecular formula C13H17ClN2O3S B2903832 N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide CAS No. 1797611-38-1

N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

Cat. No.: B2903832
CAS No.: 1797611-38-1
M. Wt: 316.8
InChI Key: GEOXFAPEZGBCGK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a synthetic chemical compound featuring a pyrrolidine core and a carboxamide linkage, designed for research applications. The presence of both the sulphonamide and carboxamide functional groups in a single molecular scaffold is a strategy employed to enhance potential biological activity and improve proteolytic stability, as seen in related compounds developed for investigating parasitic diseases . The pyrrolidine ring is a prominent structural motif in medicinal chemistry, known for its versatility and presence in molecules with a wide range of therapeutic potentials, including antiviral, anticancer, and anti-inflammatory activities . This compound is closely related to a class of peptide-like serine protease inhibitors, which include structures with a central proline (pyrrolidine) residue and variations of the N-(chlorobenzyl) group . Such inhibitors are of significant interest for studying enzymes like thrombin, which plays a critical role in blood coagulation . The structural features of this molecule, including the 4-chlorobenzyl group, are also found in other bioactive molecules, such as certain transient receptor potential vanilloid 1 (TRPV1) antagonists investigated for chronic pain management . Researchers can utilize this compound as a building block or a key intermediate in the synthesis of more complex target molecules, or as a probe for studying protein-ligand interactions and enzymatic processes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For laboratory use only by trained professionals.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-20(18,19)12-6-7-16(9-12)13(17)15-8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOXFAPEZGBCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the reaction of 4-chlorobenzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with substituted chlorine atoms.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It can serve as a probe for studying biological systems and interactions with biomolecules.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Chlorobenzyl-Substituted Pyrrolidine and Indole Derivatives

Compounds with 4-chlorobenzyl groups exhibit notable biological activities. For example:

  • 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole (44) , 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole (45) , and 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole (46) ():
    • These indole derivatives demonstrate COX-2-selective inhibition and potent anti-inflammatory activity in vivo, comparable to celecoxib .
    • The methylsulfonyl group on the phenyl ring enhances selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity.
    • Key difference : The target compound replaces the indole core with a pyrrolidine ring, which may alter conformational dynamics and hydrogen-bonding interactions with the COX-2 active site.
Compound Core Structure Substituents Activity (IC₅₀ or Efficacy) Reference
Target Compound Pyrrolidine 4-chlorobenzyl, methylsulfonyl Inferred COX-2 inhibition
Compound 44 Indole 4-chlorobenzyl, 4-(methylsulfonyl)phenyl COX-2 inhibition (~Celecoxib)
Compound 45 Indole 4-chlorobenzyl, 4-(methylsulfonyl)phenyl, 5-methyl Enhanced anti-inflammatory activity

Pyrrolidine Carboxamides with Varied Substituents

  • N-(4-Chlorophenyl)pyrrolidine-1-carboxamide ():

    • Simpler structure lacking methylsulfonyl and benzyl groups.
    • Exhibits medicinal properties linked to pyrrolidine’s hydrogen-bonding capacity .
    • Comparison : The absence of methylsulfonyl and 4-chlorobenzyl in this compound likely reduces COX-2 affinity but may improve solubility due to fewer hydrophobic groups.
  • (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (): A complex pyrrolidine derivative with trifluoroethyl and morpholino groups. Patent highlights solid-state forms, suggesting formulation advantages (e.g., stability, bioavailability) .

Sulfonyl-Containing Analogues

  • (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) ():
    • Displays anti-inflammatory and analgesic activity but with high ulcerogenic index .
    • Comparison : The target’s methylsulfonyl may offer better safety than the nitro group, which is associated with oxidative stress.

Antitumor Pyrrolidine and Indole Derivatives

  • (E)-1-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-4-(6-((dimethylamino)methyl) benzo[d]thiazol-2-yl) semicarbazide (48) (): Shows potent antitumor activity against breast, lung, and colon cancer cells (MTT assay) . Comparison: The target’s pyrrolidine core may limit planar stacking interactions critical for DNA intercalation, suggesting different mechanisms of action.

Physicochemical and Structural Considerations

  • Molecular Weight and Bioavailability :
    • The target compound (estimated MW ~340–370) is smaller than 5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (MW 403.26, ), which may favor better oral absorption .
  • Crystal Packing :
    • N-(4-Chlorophenyl)pyrrolidine-1-carboxamide forms hydrogen-bonded chains (), whereas the target’s methylsulfonyl may introduce steric hindrance, altering crystallinity .

Biological Activity

N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a pyrrolidine core substituted with a chlorobenzyl and a methylsulfonyl group. This structural configuration is crucial for its biological activity.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit potent anti-inflammatory effects. In a study evaluating various derivatives, the best anti-inflammatory activity was observed in related compounds with suppression rates of inflammatory responses around 46% . Molecular docking studies demonstrated strong interactions with cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential as an anti-inflammatory agent.

Table 1: Anti-inflammatory Activity of Related Compounds

Compound NameInhibition Rate (%)COX-1 Binding AffinityCOX-2 Binding Affinity
Compound A46.7R² > 0.92R² > 0.83
Compound B46.4R² > 0.90R² > 0.80
This compoundTBDTBDTBD

2. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines indicated that derivatives of this compound could effectively inhibit cell growth at low concentrations (IC50 values ranging from 0.15 to 0.24 μM) .

Case Study: MDM2 Inhibition
A specific study focused on the compound's ability to inhibit MDM2, a critical regulator of the p53 tumor suppressor pathway. The results demonstrated that oral administration of related compounds significantly upregulated p53 and its downstream targets, indicating robust anticancer activity .

Table 2: Anticancer Activity Data

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound XSJSA-10.22MDM2 Inhibition
Compound YSJSA-10.15MDM2 Inhibition
This compoundTBDTBDTBD

3. Antimicrobial Activity

The antimicrobial properties of the compound have been explored against various bacterial strains. Studies indicate moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other tested strains .

Table 3: Antimicrobial Activity Results

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Inflammation : The compound inhibits COX enzymes, reducing prostaglandin synthesis, which is pivotal in inflammatory processes.
  • Cancer : By inhibiting MDM2, it promotes the stabilization and activation of p53, leading to apoptosis in cancer cells.
  • Antimicrobial : The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide?

  • Methodology : Synthesis typically involves multi-step organic reactions:

Pyrrolidine ring formation : Cyclization of precursor amines or carbonyl compounds under controlled pH and temperature (e.g., using Ti(O-iPr)₄ and EtMgBr catalysts) .

Functionalization : Sequential introduction of the 4-chlorobenzyl group via nucleophilic substitution and the methylsulfonyl moiety via oxidation of thioethers or direct sulfonylation .

Carboxamide linkage : Coupling reactions (e.g., EDC/HOBt-mediated) between the pyrrolidine core and activated carboxylic acid derivatives.

  • Key parameters : Solvent choice (DMF or THF for polar intermediates), reaction temperatures (0–80°C), and stoichiometric ratios (1.2–2.0 equiv. for substituents) to maximize yield (>70%) and purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorobenzyl protons at δ 7.2–7.4 ppm; methylsulfonyl singlet at δ 3.1–3.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆ClNO₃S: ~302.05 Da) .
  • X-ray crystallography : Resolves 3D conformation, including pyrrolidine ring puckering and sulfonyl group orientation .

Q. What preliminary assays are used to assess its biological activity?

  • In vitro screening :

  • Enzyme inhibition : Dose-response curves (IC₅₀) against acetylcholinesterase or COX-2, using Ellman’s assay or fluorogenic substrates .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT₃ receptor) with competitive binding models .
    • Cell-based assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., MDA-MB-231) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Key modifications :

  • Chlorobenzyl substitution : Replacing 4-Cl with 3-Cl or 2-F alters steric bulk and electron-withdrawing effects, impacting receptor binding (e.g., 3-Cl analogs show 2x higher affinity for 5-HT₃) .
  • Sulfonyl group : Methylsulfonyl vs. phenylsulfonyl affects solubility (logP reduction by ~0.5 units) and metabolic stability .
    • Computational modeling : Docking studies (AutoDock Vina) predict interactions with catalytic residues (e.g., hydrogen bonding between sulfonyl oxygen and Ser203 in acetylcholinesterase) .

Q. How to address contradictions between in vitro potency and in vivo efficacy?

  • Case example : High in vitro IC₅₀ (nM range) but poor oral bioavailability (<10% in rodent models).
  • Root-cause analysis :

  • Pharmacokinetics : Rapid hepatic clearance (CYP3A4-mediated oxidation) observed in microsomal assays .
  • Solubility : Low aqueous solubility (<50 µg/mL) limits absorption; salt formation (e.g., HCl salt) or nanoformulation improves bioavailability .
    • Mitigation strategies : Pro-drug derivatives (e.g., ester-linked morpholino groups) or co-administration with CYP inhibitors .

Q. What advanced techniques resolve stereochemical effects on biological activity?

  • Chiral chromatography : Enantiomer separation using Chiralpak AD-H columns (heptane/ethanol, 90:10) to isolate (R)- and (S)-isomers .
  • Biological evaluation : Isolated enantiomers tested in kinase inhibition assays (e.g., (S)-isomer shows 10x higher selectivity for JAK2) .
  • Molecular dynamics (MD) : Simulations (AMBER) reveal differential hydrogen-bonding patterns between enantiomers and target proteins .

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